molecular formula C18H22O8 B11824024 Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside

Katalognummer: B11824024
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: QOKXXIQSHLLVPF-FLADZYRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of acetyl and benzylidene groups, which are protective groups commonly used in carbohydrate chemistry to prevent unwanted reactions during synthesis. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of mannose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The benzylidene group is introduced using benzaldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields free mannose, while oxidation can produce mannose derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside involves its role as a protected sugar intermediate. The protective groups prevent unwanted reactions during synthesis, allowing for the selective introduction of functional groups at specific positions. The compound can be deprotected under controlled conditions to yield the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is unique due to its specific protective groups and the positions at which they are introduced. This allows for selective reactions and the synthesis of complex molecules that would be difficult to achieve with other compounds. Its structure provides stability and reactivity that are advantageous in various synthetic applications.

Eigenschaften

Molekularformel

C18H22O8

Molekulargewicht

366.4 g/mol

IUPAC-Name

[(4aR,6S,7S,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16+,17?,18+/m1/s1

InChI-Schlüssel

QOKXXIQSHLLVPF-FLADZYRGSA-N

Isomerische SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@H]1OC(=O)C)OC

Kanonische SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.